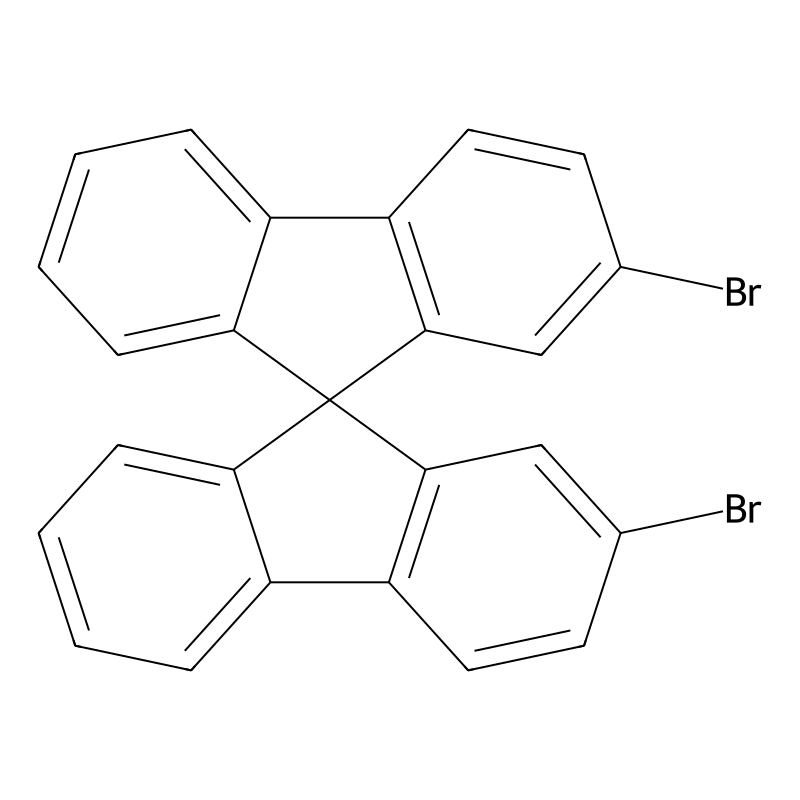

2,2'-Dibromo-9,9'-spirobifluorene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Organic Light-Emitting Diodes (OLEDs)

One of the primary research areas for 2,2'-diBr-spirobifluorene is in the development of efficient and stable organic light-emitting diodes (OLEDs) []. Its rigid and twisted structure hinders close packing of molecules, leading to amorphous films with enhanced morphological stability compared to traditional planar fluorene derivatives []. This stability is crucial for maintaining device performance over extended periods.

Furthermore, the presence of bromine atoms allows for fine-tuning of the electronic properties of the molecule. By introducing electron-donating or electron-withdrawing groups at specific positions on the fluorene units, researchers can control the color emission and enhance the efficiency of OLEDs [].

Perovskite Solar Cells

Another promising application of 2,2'-diBr-spirobifluorene lies in the development of perovskite solar cells. The spirobifluorene core offers several advantages in this context. Its high triplet energy facilitates efficient exciton harvesting, a crucial step in solar cell operation []. Additionally, the twisted structure prevents close packing, leading to improved charge transport within the device.

By incorporating 2,2'-diBr-spirobifluorene as a hole transporting material (HTM) in perovskite solar cells, researchers aim to achieve enhanced power conversion efficiencies and long-term stability [].

2,2'-Dibromo-9,9'-spirobifluorene is a chemical compound characterized by its unique structure, comprising two bromine atoms attached to the 2 and 2' positions of the spirobifluorene framework. Its molecular formula is C25H14Br2, with a molecular weight of 474.19 g/mol. The compound exhibits a white to off-white crystalline appearance and has a melting point ranging from 334 °C to 336 °C . The spirobifluorene core provides specific electronic properties that are beneficial for various applications in organic electronics.

The synthesis of 2,2'-dibromo-9,9'-spirobifluorene typically involves methods that avoid the direct dibromination of 9,9'-spirobifluorene, which can be problematic due to side reactions. Instead, more efficient synthetic routes have been developed that allow for the selective introduction of bromine atoms at the desired positions without extensive purification steps .

The synthesis of 2,2'-dibromo-9,9'-spirobifluorene can be achieved through various methods:

- Direct Bromination: This method involves the bromination of 9,9'-spirobifluorene under controlled conditions to selectively introduce bromine at the 2 and 2' positions.

- Grignard Reaction: Another approach utilizes Grignard reagents to facilitate the formation of the dibrominated compound from suitable precursors .

- Alternative Synthetic Routes: Recent advancements have introduced improved synthetic pathways that minimize by-products and enhance yield while maintaining purity .

The unique properties of 2,2'-dibromo-9,9'-spirobifluorene make it valuable in several applications:

- Organic Light Emitting Diodes (OLEDs): It serves as a critical building block for materials used in OLEDs due to its favorable electronic characteristics.

- Organic Photovoltaics: The compound is also utilized in the development of organic solar cells, contributing to their efficiency and stability.

- Semiconducting Materials: Its structure allows for modifications that enhance the performance of semiconducting polymers .

Studies have indicated that 2,2'-dibromo-9,9'-spirobifluorene interacts with various biological systems and materials. Its interaction with cytochrome P450 enzymes suggests it may influence metabolic pathways . Furthermore, its unique structural attributes allow it to participate in complexation with metal ions and other organic compounds, enhancing its utility in material science.

Several compounds share structural similarities with 2,2'-dibromo-9,9'-spirobifluorene. Below is a comparison highlighting their uniqueness:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| 9,9'-Spirobifluorene | C24H16 | Base structure without bromination; used as a precursor. |

| 2,7-Dibromo-9,9'-spirobifluorene | C25H14Br2 | Bromination at different positions; used in OLEDs and photovoltaics. |

| 4-Bromobenzylidene malononitrile | C11H8BrN2 | Different functional groups; used in organic synthesis. |

| N,N-Diethylaminobenzaldehyde | C12H15N | Contains an amine group; used in dye synthesis. |

The uniqueness of 2,2'-dibromo-9,9'-spirobifluorene lies in its specific bromination pattern and spirobifluorene core structure which provides distinct electronic properties suitable for advanced materials applications.

The synthesis of 2,2'-dibromo-9,9'-spirobifluorene has evolved significantly since its first reported preparation. Key milestones include:

Early Synthesis Challenges

Early methods relied on Suzuki-Miyaura coupling between 2-bromobiphenyl and 9-fluorenone, requiring palladium catalysts and generating toxic byproducts. Alternative routes, such as dibromination of 9,9'-spirobifluorene, were marred by low yields and positional isomer formation. The Sandmeyer reaction of 2,2'-diamino-9,9'-spirobifluorene also faced issues with side reactions and purification difficulties.

Modern Synthetic Innovations

Recent advancements include:

- Microwave-assisted synthesis: Reduces reaction time and solvent usage while maintaining high yields.

- Stoichiometric Ullmann condensation: Uses Lewis acids (e.g., AlCl₃) to couple 2-bromobiphenyl with 9-fluorenone, achieving >99% purity.

- Catalyst-free methods: Employ pyridine and sodium hydroxide for nucleophilic substitution, though requiring elevated temperatures.

| Synthesis Method | Advantages | Challenges |

|---|---|---|

| Suzuki-Miyaura Coupling | High selectivity, established protocol | Expensive catalysts, waste generation |

| Microwave-Assisted | Shorter reaction time, eco-friendly | Limited scalability |

| Ullmann Condensation | Cost-effective, high purity | Corrosive Lewis acids |

| Catalyst-Free | Sustainable, no metal catalysts | High energy input, prolonged duration |

Structural Significance in Materials Chemistry

The compound’s architecture enables unique electronic and physical properties:

Orthogonal Fluorene Alignment

The spirobifluorene core’s sp³-hybridized carbon enforces non-coplanar fluorene units, disrupting π-conjugation and enhancing thermal stability (Tₐₛ > 500°C) and triplet energy (Eₜ ~ 3.0 eV). This configuration suppresses excimer formation, critical for solid-state fluorescence.

Intermolecular Interactions

Crystallographic studies reveal C–H⋯π(arene) hydrogen bonds between adjacent molecules, enabling ordered molecular packing for efficient charge transport.

Molecular Identification and Classification

Core Properties

| Parameter | Value | Source |

|---|---|---|

| Molecular Weight | 474.2 g/mol | |

| IUPAC Name | 2,2'-Dibromo-9,9'-spirobi[fluorene] | |

| SMILES | C1=CC=C2C(=C1)C3=C(C24C5=CC=CC=C5C6=C4C=C(C=C6)Br)C=C(C=C3)Br | |

| InChIKey | OZZSXAWYZYTWQD-UHFFFAOYSA-N |

Isomerism and Derivatives

- Positional isomers: 2,7-dibromo-9,9'-spirobifluorene (CAS 171408-84-7) differs in bromine placement, altering electronic properties.

- Functionalized analogs: Donor-acceptor derivatives (e.g., 2,2'-bisdonor-7,7'-bisacceptor) exhibit tunable fluorescence (λₑₘ 401–620 nm).

Chemical Importance as a Synthetic Intermediate

Applications in Organic Electronics

- OLED Materials: Substituted derivatives serve as electron-transport layers (e.g., 2,7-bis(triazine)-spirobifluorene) with high efficiency and longevity.

- Phosphorescent Hosts: Linear para-quaterphenyl-substituted spirobifluorenes achieve EQE > 26% in RGB OLEDs.

Polymer Chemistry

- Conjugated Polymers: Used as monomers for polymers of intrinsic microporosity (PIMs) with surface areas up to 1,100 m²/g, applied in gas storage and dye adsorption.

- Ambipolar Transport Layers: Spirobifluorene derivatives improve perovskite solar cell stability at 85°C.

Synthetic Utility

- Suzuki Coupling: Installs aryl/boryl groups for π-conjugated systems.

- Buchwald-Hartwig Amination: Introduces nitrogen-based functional groups for hole-transporting materials.

Molecular Structure and Conformational Analysis

Orthogonal Arrangement of Fluorene Units

The most distinctive structural feature of 2,2'-dibromo-9,9'-spirobifluorene is the orthogonal arrangement of its two fluorene units [5] [6]. The spirobifluorene core features two perpendicularly aligned π systems through a shared spiro-carbon, maintaining the fluorene units in orthogonal planes [5]. This orthogonal configuration results in a dihedral angle of approximately 90° between the two fluorene units [7] [8]. The perpendicular arrangement effectively suppresses excimer formation frequently observed in the solid state of many fluorescent compounds [5].

Crystallographic studies reveal that the spiro-junction orthogonally arranges two conjugated molecular arms [7]. The orthogonal configuration is fundamental to the compound's unique properties, as it breaks the conjugation inside the molecule, resulting in higher triplet energy levels [9]. This twisted structure provides more room for further modification at the 2,2' positions while maintaining the rigid three-dimensional architecture [9].

Spiro Carbon Configuration

The spiro carbon atom in 2,2'-dibromo-9,9'-spirobifluorene exhibits sp³ hybridization with tetrahedral geometry [10]. Crystal structure analysis demonstrates that the spiro carbon center displays tetrahedral coordination with an average bond angle of approximately 109.57° [10]. This tetrahedral configuration is crucial for maintaining the orthogonal arrangement of the fluorene units [10].

The spiro carbon acts as the central linking point between the two fluorene systems, creating a rigid three-dimensional structure [5]. The sp³-hybridized carbon with two perpendicularly aligned π systems contributes to the compound's stability and unique electronic properties [5]. The spiro junction effectively isolates the two fluorene units electronically while maintaining structural integrity [11].

Bromine Substituent Positions and Influence

The bromine atoms in 2,2'-dibromo-9,9'-spirobifluorene are positioned at the 2,2' locations of the fluorene units [2] [3]. These bromine substituents significantly enhance the compound's reactivity, allowing for potential use in cross-coupling reactions and as building blocks in the synthesis of more complex organic molecules [1]. The presence of bromine atoms at these specific positions provides strategic sites for further functionalization [12].

The bromine substituents influence both the electronic and steric properties of the molecule [13]. The meta linkage between the fluorene core and the bromine substituents, combined with strong steric hindrance, contributes to electronic decoupling [13]. This positioning allows for modulation of the fluorene-substituent direct conjugation while enabling fine-tuning of interactions between the spirobifluorene components [13].

Physical Properties

Thermodynamic Parameters

| Property | Value | Reference |

|---|---|---|

| Melting Point | 240°C | [14] [15] [16] |

| Boiling Point (Predicted) | 557.4±50.0°C at 760 mmHg | [14] |

| Glass Transition Temperature | 170-180°C (derivatives) | [17] [18] |

| Decomposition Temperature | 500-550°C | [19] [17] |

| Thermal Stability Range | Stable up to 300°C | [19] |

The compound demonstrates excellent thermal stability, with spirobifluorene derivatives showing glass transition temperatures ranging from 356 to 468°C [18]. The rigid and conjugated spirobifluorene units endow the compound with higher glass transition temperatures compared to linear analogues [18]. Thermogravimetric analysis reveals that the compound remains stable without decomposition below 300°C, with decomposition temperatures typically occurring between 500-550°C [19] [17].

Solubility in Various Solvents

2,2'-Dibromo-9,9'-spirobifluorene exhibits good solubility in various organic solvents due to its spirocyclic structure [20]. The compound shows high solubility in polar organic solvents, particularly chloroform, methylene chloride, tetrahydrofuran, and ethyl acetate [21]. The spirobifluorene structure contributes to enhanced solubility compared to linear analogues while maintaining processability in organic media [20].

The solubility characteristics are influenced by the rigid three-dimensional structure and the presence of bromine substituents [1]. The compound's solubility in non-polar solvents is generally limited, requiring specific conditions for effective processing in certain applications [1]. The good solubility in common organic solvents facilitates purification and characterization procedures [19].

Crystalline Structure

| Parameter | Value/Description | Reference |

|---|---|---|

| Molecular Symmetry | D₂ₐ (idealized) | [22] |

| Dihedral Angle (Fluorene Units) | ~90° (orthogonal arrangement) | [6] [7] [8] |

| Spiro Carbon Bond Angles | ~109.5° (tetrahedral) | [10] |

| Crystal Packing | π-π stacking interactions | [23] [24] |

Crystallographic analysis reveals that 2,2'-dibromo-9,9'-spirobifluorene adopts various crystal forms depending on crystallization conditions [2] [10] [25]. The compound typically crystallizes with the characteristic orthogonal arrangement of fluorene units maintained in the solid state [24]. Crystal packing is influenced by π-π stacking interactions between aromatic systems, which affect solid-state properties [23] [24].

Single crystal X-ray diffraction studies confirm the tetrahedral geometry around the spiro carbon and the perpendicular orientation of the fluorene units [10]. The crystal structure exhibits intermolecular interactions that contribute to the compound's thermal stability and solid-state behavior [24].

Spectroscopic Properties

Infrared and Raman Spectroscopic Features

| Spectroscopic Feature | Observation | Comments |

|---|---|---|

| C-H Stretching | Characteristic aromatic C-H vibrations | Multiple bands in 3000-3100 cm⁻¹ region |

| Aromatic C=C | Strong vibrations in fingerprint region | Typical aromatic skeletal vibrations |

| C-Br Stretching | Lower frequency vibrations | Influenced by aromatic conjugation |

Infrared and Raman spectroscopy provide detailed vibrational information about 2,2'-dibromo-9,9'-spirobifluorene [26] [27]. The vibrational frequencies and modes have been assigned through ab initio Hartree-Fock and density functional theory calculations [26]. The spectroscopic analysis reveals characteristic fluorene vibrations that are modified by the spiro junction and bromine substitution [26] [27].

Raman spectroscopy with depolarization measurements confirms the vibrational mode assignments [26]. The comparison between calculated and experimental vibrational spectra demonstrates that density functional theory calculations accurately predict vibrational frequencies, intensities, and modes [26]. The presence of bromine atoms influences the vibrational spectrum through changes in molecular symmetry and electronic distribution [26].

Nuclear Magnetic Resonance Spectroscopic Profile

| NMR Technique | Key Observations | Reference |

|---|---|---|

| ¹H NMR (CDCl₃) | Multiple resonances in aromatic region (6.8-8.8 ppm) | [28] [19] |

| ¹³C NMR | Spiro carbon resonance around 49-50 ppm | [19] [29] |

| Variable Temperature NMR | Temperature-dependent conformational behavior | [28] |

The nuclear magnetic resonance spectroscopic profile of 2,2'-dibromo-9,9'-spirobifluorene reveals complex aromatic proton patterns characteristic of the spirobifluorene structure [28] [19]. The ¹H nuclear magnetic resonance spectrum shows multiple resonances in the aromatic region between 6.8 and 8.8 ppm, reflecting the complex electronic environment created by the orthogonal fluorene units [28] [19].

Carbon-13 nuclear magnetic resonance spectroscopy provides valuable structural information, with the spiro carbon typically resonating around 49-50 ppm [19] [29]. This chemical shift is characteristic of quaternary carbon atoms in spiro systems and confirms the tetrahedral geometry around the spiro center [29]. The aromatic carbon signals appear in the expected range for substituted fluorene systems [19].

Mass Spectrometric Characterization

| Method | Key Features | Reference |

|---|---|---|

| FAB-MS | Molecular ion peak at m/z 474 | [28] [30] |

| ESI-MS | Electrospray ionization compatible | [30] |

| MALDI-TOF | High-resolution mass analysis | [31] |

Mass spectrometric characterization of 2,2'-dibromo-9,9'-spirobifluorene provides definitive molecular weight confirmation and structural verification [28] [30]. Fast atom bombardment mass spectrometry typically shows the molecular ion peak at m/z 474, corresponding to the expected molecular weight [28]. The isotope pattern reflects the presence of two bromine atoms with their characteristic isotopic distribution [30].

Electrospray ionization mass spectrometry is compatible with the compound, allowing for accurate mass determination [30]. Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry provides high-resolution mass analysis for precise molecular weight determination [31]. The mass spectrometric data consistently confirm the molecular structure and purity of synthesized samples [30].

Physical Property Summary

| Property | Value | Method | Reference |

|---|---|---|---|

| Molecular Weight | 474.19 g/mol | Calculated | [2] [3] [4] |

| Density (Predicted) | 1.7±0.1 g/cm³ | Computational | [14] |

| Melting Point | 240°C | Experimental | [14] [15] [16] |

| LogP | 8.04 | Calculated | [14] |

| Refractive Index | 1.804 | Predicted | [14] |

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant